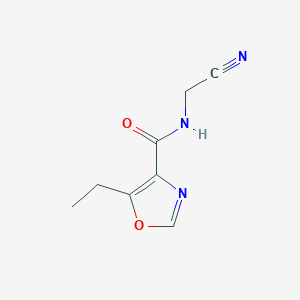

![molecular formula C23H21N3O4S2 B3003927 N-(benzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide CAS No. 922985-92-0](/img/structure/B3003927.png)

N-(benzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(benzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide" is a member of the benzenesulfonamide family, which is known for its potential biological activities, particularly in cancer research. The structure of this compound suggests that it may have interesting interactions with various biological targets due to the presence of a thiazole ring, a methoxyphenylsulfonyl group, and a pyridinylmethyl moiety.

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives often involves multi-step reactions starting from substituted benzaldehydes or other aromatic precursors. For instance, compounds with cytotoxic activity against human breast cancer cell lines have been synthesized by reacting substituted thiazolylaminos with pyridinyl benzenesulfonamides . Another approach involves the synthesis of tetrahydropyridine and benzimidazole derivatives, which are then further reacted with substituted benzoyl chlorides or benzenesulfonyl chlorides to yield the target compounds . These methods highlight the versatility and complexity of synthesizing benzenesulfonamide derivatives.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives can be characterized using techniques such as X-ray crystallography, IR-NMR spectroscopy, and quantum chemical computational methods . These techniques provide detailed information about the molecular geometry, conformational flexibility, and electronic properties of the compounds. For example, the X-ray structure can reveal the presence of independent molecules in the asymmetric unit and the overall crystal packing .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions depending on their functional groups. For instance, they can react with hydrazine hydrate, phenyl hydrazine, or hydroxylamine to form pyrazoles, isoxazoles, or pyrimidinethiones, respectively . These reactions are crucial for generating a diverse array of heterocyclic compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can significantly affect these properties and, consequently, the biological activity of the compounds. For example, the introduction of methoxy, hydroxy, or trimethoxy groups can enhance the cytotoxic activities of these compounds . Additionally, the electronic properties, such as molecular electrostatic potential distribution and frontier molecular orbitals, can be studied to predict the reactivity and interaction of these compounds with biological targets .

科学的研究の応用

Synthesis and Characterization

- Synthesis Process : N-(benzo[d]thiazol-2-yl) derivatives like flurbiprofen derivative are synthesized from reactions involving benzo[d]thiazol-2-amine, yielding compounds characterized via various spectral data (Manolov, Ivanov, & Bojilov, 2021).

Biological Activities and Applications

- Anticonvulsant Properties : Compounds containing a sulfonamide thiazole moiety, similar to the one in N-(benzo[d]thiazol-2-yl) derivatives, have shown significant anticonvulsive effects in some synthesized compounds, indicating potential in treating convulsions (Farag et al., 2012).

- Anticancer Activity : Cobalt(II) complexes of N-(benzo[d]thiazol-2-yl) derivatives have been synthesized and showed promising in vitro cytotoxicity against human breast cancer cell lines, suggesting their potential in cancer therapy (Vellaiswamy & Ramaswamy, 2017).

- Antimicrobial Efficacy : Some derivatives of N-(benzo[d]thiazol-2-yl) have demonstrated considerable antibacterial activity, indicating their potential as antimicrobial agents (Patel & Agravat, 2009).

- Psychotropic and Anti-inflammatory Effects : Derivatives of N-[(benzo)thiazol-2-yl] exhibit psychotropic in vivo, anti-inflammatory in vivo, and selective cytotoxic effects against tumor cell lines, highlighting their potential in treating various neurological and inflammatory disorders (Zablotskaya et al., 2013).

特性

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)sulfonyl-N-(pyridin-2-ylmethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O4S2/c1-30-18-9-11-19(12-10-18)32(28,29)15-13-22(27)26(16-17-6-4-5-14-24-17)23-25-20-7-2-3-8-21(20)31-23/h2-12,14H,13,15-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUYKDPGLVZNGIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[cyano(2,4-difluorophenyl)methyl]-3-propanamidobenzamide](/img/structure/B3003844.png)

![5-(1-((2-Fluorobenzyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B3003845.png)

![1-methyl-3-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B3003847.png)

![2-[Benzenesulfonyl(carboxymethyl)amino]acetic acid](/img/structure/B3003849.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride](/img/structure/B3003850.png)

![1-Oxo-2-[1-(propan-2-yl)piperidin-4-yl]-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B3003857.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-1-ethyl-5-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B3003865.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B3003867.png)